molecular formula C14H10BrF3O B8417887 (4-Bromo-3-(trifluoromethyl)phenyl)(phenyl)methanol

(4-Bromo-3-(trifluoromethyl)phenyl)(phenyl)methanol

Cat. No.: B8417887
M. Wt: 331.13 g/mol
InChI Key: ZHPQDDVISWYDAL-UHFFFAOYSA-N
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Description

(4-Bromo-3-(trifluoromethyl)phenyl)(phenyl)methanol is a useful research compound. Its molecular formula is C14H10BrF3O and its molecular weight is 331.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10BrF3O

Molecular Weight

331.13 g/mol

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]-phenylmethanol

InChI

InChI=1S/C14H10BrF3O/c15-12-7-6-10(8-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8,13,19H

InChI Key

ZHPQDDVISWYDAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Br)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-iodo-2-(trifluoromethyl)benzene (246 mg, 0.701 mmol) in 1.4 mL of Et2O (C=0.5M) was added dropwise a 1.6M solution of BuLi in hexane (460 μL, 1.05 eq) at −78° C. After 15 min of stirring, benzaldehyde (86 μL, 1.2 eq) was slowly added. The mixture was stirred for 4 h at −75° C. and then, hydrolyzed with water and with a 1M HCl solution to acidify. The layers were separated. The aqueous layer was extracted with DCM (3×10 mL). The combined organics were washed with brine, dried over MgSO4, filtered and solvents were removed in vacuo. The crude residue was purified by silica gel flash chromatography (cyclohexane/AcOEt 93:7 to 90:10) to afford the desired product in 76% yield (176 mg) as an uncoloured oil. 1H NMR (300 MHz, CDCl3) δ 7.76 (d, J=2.2 Hz, 1H), 7.65 (d, J=8.3 Hz, 1H), 7.41-7.27 (m, 6H), 5.81 (s, 1H), 2.36 (s, OH); 13C NMR (75 MHz, CDCl3) δ 143.5 (C), 142.8 (C), 135.1 (d, J=2.0 Hz, CH), 131.0 (CH), 130.2 (q, J=31.3 Hz, C), 129.0 (CH), 128.5 (CH), 126.7 (CH), 125.9 (q, J=5.4 Hz, CH), 123.0 (q, J=273.6 Hz, C), 118.9 (q, J=2.0 Hz, C), 75.4 (CH); MS (ESI) m/z: 313.0, 315.0 [M-OH, 79Br, 81Br]+; 348.0, 350.0 [M+NH4, 79Br, 81Br]+; 680.0 [2M+NH4, 79Br, 81Br]+.
Quantity
246 mg
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reactant
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solution
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460 μL
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1.4 mL
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86 μL
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Yield
76%

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